MOP Opioid Receptor Binding Affinity: 2,4-Difluoro-Phe Outperforms 4-Fluoro-Phe by ~2.3-Fold in Cyclic Pentapeptide Scaffolds
In a direct head-to-head comparison of cyclic endomorphin-2 analogues, the 2,4-difluorophenylalanine-containing peptide (Tyr-c[d-Lys-Phe-2,4-F-Phe-Asp]NH₂, compound 5) exhibited a MOP receptor binding IC₅₀ of 0.42 ± 0.06 nM, representing a 2.3-fold higher affinity than the 4-fluorophenylalanine counterpart (compound 4, IC₅₀ = 0.98 ± 0.06 nM). In the Dmt (2′,6′-dimethyltyrosine)-containing series, the advantage was maintained: the 2,4-F₂-Phe analogue (compound 11) gave IC₅₀ = 0.49 ± 0.06 nM vs. 0.61 ± 0.07 nM for 4-F-Phe (compound 10) [1].
| Evidence Dimension | MOP (μ-opioid) receptor binding affinity, IC₅₀ (nM) |
|---|---|
| Target Compound Data | Compound 5 (Tyr, 2,4-F₂-Phe at position 4): IC₅₀ = 0.42 ± 0.06 nM; Compound 11 (Dmt, 2,4-F₂-Phe at position 4): IC₅₀ = 0.49 ± 0.06 nM |
| Comparator Or Baseline | Compound 4 (Tyr, 4-F-Phe at position 4): IC₅₀ = 0.98 ± 0.06 nM; Compound 10 (Dmt, 4-F-Phe at position 4): IC₅₀ = 0.61 ± 0.07 nM; EM-2 (unsubstituted Phe): IC₅₀ = 0.79 ± 0.05 nM |
| Quantified Difference | 2.3-fold improvement over 4-F-Phe in Tyr series; 1.24-fold in Dmt series; 1.9-fold over unsubstituted Phe (EM-2) |
| Conditions | Competitive radioligand displacement binding assay using [³H]DAMGO at human recombinant MOP receptor; values are mean ± SEM of three independent experiments performed in duplicate |
Why This Matters
The 2.3-fold affinity improvement is statistically significant and translates into differential receptor occupancy at low nanomolar concentrations, making 2,4-F₂-Phe the preferred choice for high-affinity opioid peptide ligand design over both 4-F-Phe and unsubstituted Phe.
- [1] Piekielna J, Perlikowska R, do-Rego JC, et al. Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. ACS Med Chem Lett. 2015;6(5):579-583. Table 2. doi:10.1021/acsmedchemlett.5b00056 View Source
